molecular formula C13H19ClN2O3 B14804985 benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride

benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride

Cat. No.: B14804985
M. Wt: 286.75 g/mol
InChI Key: CKKROMVDYCACLR-YDALLXLXSA-N
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Description

Benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is a derivative of morpholine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride typically involves the reaction of benzyl chloroformate with (3S)-3-(aminomethyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, such as azide derivatives when sodium azide is used.

Scientific Research Applications

Benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    Benzyl (3S)-3-(aminomethyl)piperidine-4-carboxylate;hydrochloride: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

Benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a morpholine ring. This combination of features gives it distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m0./s1

InChI Key

CKKROMVDYCACLR-YDALLXLXSA-N

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)CN.Cl

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN.Cl

Origin of Product

United States

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